1-(4-Chloro-3-fluorophenyl)pentan-1-one
CAS No.:
Cat. No.: VC13551776
Molecular Formula: C11H12ClFO
Molecular Weight: 214.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClFO |
|---|---|
| Molecular Weight | 214.66 g/mol |
| IUPAC Name | 1-(4-chloro-3-fluorophenyl)pentan-1-one |
| Standard InChI | InChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 |
| Standard InChI Key | DSKQKVYUSOJQKS-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)F |
| Canonical SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)F |
Introduction
Structural Characteristics and Molecular Identity
The molecular architecture of 1-(4-Chloro-3-fluorophenyl)pentan-1-one (IUPAC name: 1-(4-chloro-3-fluorophenyl)pentan-1-one) is defined by its C11H12ClFO formula and molecular weight of 214.66 g/mol. The compound features a ketone group at the terminal position of a five-carbon aliphatic chain, which is bonded to a chloro- and fluoro-substituted benzene ring. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClFO |
| Molecular Weight | 214.66 g/mol |
| SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)F |
| InChIKey | DSKQKVYUSOJQKS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)F |
The 4-chloro-3-fluorophenyl group introduces significant electronic effects: the electron-withdrawing chlorine atom enhances the ketone’s electrophilicity, while the fluorine atom’s smaller size minimizes steric hindrance, allowing for selective reactivity.
Synthetic Methodologies
The synthesis of 1-(4-Chloro-3-fluorophenyl)pentan-1-one predominantly employs Friedel-Crafts acylation, a cornerstone reaction in aromatic chemistry.
Reaction Conditions and Mechanism
In a typical procedure, 4-chloro-3-fluorobenzene reacts with pentanoyl chloride under anhydrous conditions, catalyzed by aluminum chloride (AlCl3). The Lewis acid facilitates the generation of an acylium ion, which undergoes electrophilic substitution at the para position relative to the chlorine atom.
Key considerations include:
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Temperature: Reactions are conducted at 0–5°C to minimize side reactions.
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Solvent: Dichloromethane or carbon disulfide ensures solubility of aromatic substrates.
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Workup: Hydrolysis with ice-cold water quenches the reaction, followed by extraction and distillation.
Chemical Reactivity and Functional Transformations
The ketone moiety and halogenated aryl group confer distinct reactivity profiles:
Nucleophilic Additions
The electron-deficient carbonyl carbon undergoes Grignard reactions, forming secondary alcohols. For example, methylmagnesium bromide yields 1-(4-chloro-3-fluorophenyl)pentan-1-ol:
Reductive Transformations
Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, while stronger reductants like lithium aluminum hydride (LiAlH4) are avoided due to potential dehalogenation.
Halogenation and Functionalization
Alpha-halogenation using bromine or chlorine at the β-carbon of the ketone enables further derivatization, though regioselectivity depends on steric and electronic factors.
Comparative Analysis with Structural Analogs
Subtle changes in halogen position markedly alter physicochemical properties:
| Compound | Substituents | logP (Calculated) |
|---|---|---|
| 1-(4-Chloro-3-fluorophenyl)pentan-1-one | 4-Cl, 3-F | 3.82 |
| 1-(4-Chloro-2-fluorophenyl)pentan-1-one | 4-Cl, 2-F | 3.75 |
| 1-(2-Chloro-4-fluorophenyl)pentan-2-one | 2-Cl, 4-F, ketone at C2 | 3.68 |
The 3-fluorine in the target compound imposes greater steric demand than the 2-fluoro isomer, influencing binding interactions .
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